MSC-1186: A Technical Guide to a Selective Pan-SRPK Inhibitor
MSC-1186: A Technical Guide to a Selective Pan-SRPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC-1186 is a potent and highly selective, ATP-competitive, reversible pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs).[1][2][3] Developed through a structure-guided medicinal chemistry effort, it emerged from a fragment screening campaign originally targeting focal adhesion kinase (FAK).[2][4] This compound has demonstrated nanomolar potency against SRPK1, SRPK2, and SRPK3, along with excellent kinome-wide selectivity, making it a valuable chemical probe for studying SRPK biology and a promising starting point for therapeutic development.[2][4]
Serine/arginine-rich protein kinases (SRPKs) are a family of enzymes that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine (SR)-rich splicing factors.[5] Dysregulation of SRPK activity has been implicated in various diseases, including cancer and viral infections, making them attractive targets for therapeutic intervention. MSC-1186's ability to potently and selectively inhibit all three SRPK isoforms provides a powerful tool to investigate the downstream consequences of pan-SRPK inhibition.
This technical guide provides an in-depth overview of MSC-1186, including its biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data for MSC-1186, providing a clear comparison of its activity across different assays and SRPK isoforms.
Table 1: In Vitro Biochemical Activity of MSC-1186
| Target | IC₅₀ (nM) | Kd (nM) |
| SRPK1 | 2.7 | - |
| SRPK2 | 81 | 145 |
| SRPK3 | 0.6 | - |
IC₅₀ values were determined by Reaction Biology using a radiometric kinase assay. Kd for SRPK2 was determined by Isothermal Titration Calorimetry (ITC).
Table 2: Cellular Target Engagement and Activity of MSC-1186
| Assay Format | Target | IC₅₀ / EC₅₀ (nM) | Cell Line |
| NanoBRET (Intact Cells) | SRPK1 | 98 | HEK293T |
| SRPK3 | 40 | HEK293T | |
| NanoBRET (Lysed Cells) | SRPK1 | 44 | HEK293T |
| SRPK2 | 149 | HEK293T | |
| SRPK3 | 40 | HEK293T |
Cellular IC₅₀/EC₅₀ values were determined using the NanoBRET™ Target Engagement Assay.
Mechanism of Action and Signaling Pathway
SRPKs are key regulators of the spliceosome, a dynamic molecular machine responsible for removing introns from pre-mRNA. The activity of SRPKs is integrated with cellular signaling pathways, such as the EGF/Akt pathway, to control alternative splicing in response to extracellular stimuli.
Caption: SRPK Signaling Pathway and MSC-1186 Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of MSC-1186 are provided below.
Biochemical Kinase Inhibition Assay (Reaction Biology)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Principle: A radiometric assay using ³³P-labeled ATP to measure the phosphorylation of a substrate by the target kinase. The amount of incorporated radiolabel is proportional to the kinase activity.
-
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Substrate and Cofactors: Add the substrate (e.g., Myelin Basic Protein - MBP for SRPK1) and cofactors to the reaction buffer.
-
Kinase Addition: Add the purified human SRPK enzyme (SRPK1, SRPK2, or SRPK3) to the substrate solution.
-
Compound Incubation: Introduce MSC-1186 at various concentrations to the reaction mixture.
-
Initiation: Start the kinase reaction by adding ³³P-ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a specified time.
-
Termination and Detection: Stop the reaction and quantify the amount of ³³P incorporated into the substrate using a filter-binding apparatus and scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Biochemical Kinase Inhibition Assay Workflow.
Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the extent to which a compound binds to its target protein within living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the proximity of a fluorescently labeled tracer (which binds to the kinase active site) and the target kinase, which is fused to a NanoLuc® luciferase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
-
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Co-transfect the cells with plasmids encoding the NanoLuc®-SRPK fusion protein and a carrier DNA using a suitable transfection reagent (e.g., FuGene HD).
-
Allow protein expression for 18-20 hours.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into a 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Add serially diluted MSC-1186 to the wells.
-
Add the NanoBRET™ Kinase Tracer to the wells.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer capable of filtered luminescence measurements.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the IC₅₀ value by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.
-
Caption: NanoBRET™ Cellular Target Engagement Assay Workflow.
Kinome-wide Selectivity
MSC-1186 has demonstrated exceptional kinome-wide selectivity. In a broad panel of kinase assays, it showed minimal off-target activity, a critical feature for a chemical probe and a desirable characteristic for a therapeutic candidate. The high selectivity is attributed to non-conserved interactions with the uniquely structured hinge region of the SRPK family.[2]
While the full dataset from a comprehensive kinome scan is not publicly available, the primary literature reports high selectivity in an in vitro kinase panel from Reaction Biology at a concentration of 1 µM against 395 kinases.
In Vivo Studies
To date, there is no publicly available information on the in vivo efficacy or pharmacokinetic properties of MSC-1186. Further studies are required to evaluate its potential as a therapeutic agent in animal models of diseases where SRPK activity is dysregulated.
Conclusion
MSC-1186 is a highly potent and selective pan-SRPK inhibitor that serves as an invaluable tool for dissecting the roles of SRPKs in cellular processes and disease. Its well-characterized in vitro and cellular activity, combined with its high selectivity, make it a superior chemical probe for studying the consequences of SRPK inhibition. While further in vivo studies are necessary to establish its therapeutic potential, MSC-1186 represents a significant advancement in the development of SRPK-targeted molecules. The detailed experimental protocols provided in this guide are intended to facilitate further research and application of this important compound.
References
- 1. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MSC-1186, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
